molecular formula C22H25F2NO4 B126333 (S,R,R,S)-Nebivolol CAS No. 119365-23-0

(S,R,R,S)-Nebivolol

カタログ番号: B126333
CAS番号: 119365-23-0
分子量: 405.4 g/mol
InChIキー: KOHIRBRYDXPAMZ-UBBRYJJRSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(S,R,R,S)-Nebivolol is a selective beta-1 adrenergic receptor antagonist used primarily in the treatment of hypertension and heart failure. It is a chiral compound with four stereocenters, making it a complex molecule with multiple enantiomers. The (S,R,R,S) configuration refers to the specific spatial arrangement of its atoms, which is crucial for its biological activity.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (S,R,R,S)-Nebivolol involves several steps, including the formation of the chiral centers. One common method is the asymmetric synthesis using chiral catalysts or auxiliaries to ensure the correct stereochemistry. The process typically involves:

    Formation of the chiral intermediate: This step often uses chiral sulfoxides or sulfinimines as starting materials.

    Cyclization and functional group transformations: These steps involve various reagents and conditions, such as Grignard reagents, hydrogenation, and oxidation reactions.

    Final coupling and purification: The final product is obtained through coupling reactions and purified using techniques like chromatography.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized versions of the laboratory synthesis methods. The process involves:

    Large-scale asymmetric synthesis: Using chiral catalysts that are efficient and cost-effective.

    Continuous flow reactions: To improve yield and reduce reaction times.

    Purification and crystallization: Ensuring high purity and consistent quality of the final product.

化学反応の分析

Types of Reactions

(S,R,R,S)-Nebivolol undergoes various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Typically involving hydrogenation with palladium or platinum catalysts.

    Substitution: Nucleophilic or electrophilic substitution reactions, often using halogenated intermediates.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Palladium or platinum catalysts for hydrogenation.

    Substitution reagents: Halogenated compounds, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions include various intermediates and derivatives of this compound, which can be further modified for different applications.

科学的研究の応用

Pharmacological Properties

Nebivolol exhibits both beta-blocking and vasodilating effects, primarily attributed to its ability to enhance nitric oxide release. This dual action makes it effective in managing blood pressure and improving cardiac function, particularly in patients with heart failure.

Clinical Applications

  • Hypertension Management
    • Nebivolol is widely used for treating hypertension due to its efficacy in lowering blood pressure without adversely affecting metabolic profiles. Clinical studies have demonstrated significant reductions in systolic and diastolic blood pressure among treated patients.
  • Heart Failure Treatment
    • Nebivolol has been shown to reduce mortality and hospital admissions in elderly patients with heart failure. The SENIORS study highlighted its effectiveness in improving clinical outcomes compared to placebo, especially in patients aged 70 and older.
  • Endothelial Function Improvement
    • Research indicates that nebivolol improves endothelial function by enhancing endothelial nitric oxide synthase activity, which may contribute to its cardiovascular protective effects.

Table 1: Efficacy of Nebivolol in Hypertension

StudySample SizeTreatment DurationSystolic BP ReductionDiastolic BP ReductionControl Group
1408 weeks11.1 mmHg8.0 mmHgPlacebo
90984 days8.0-11.2 mmHg4.4-9.5 mmHgPlacebo

Table 2: Outcomes of Nebivolol in Heart Failure

ParameterNebivolol Group (n=1067)Placebo Group (n=1061)Hazard Ratio (HR)
Composite Outcome31.1%35.3%0.86 (P=0.039)
All-Cause Mortality15.8%18.1%0.88 (P=0.21)

Case Studies

  • Elderly Patients with Heart Failure
    • In the SENIORS study, nebivolol was administered to patients over 70 years with a history of heart failure, demonstrating a significant reduction in the composite outcome of mortality and cardiovascular hospital admissions compared to placebo .
  • Hypertensive African Patients
    • A multicenter study conducted in Nigeria assessed nebivolol's effect on hypertensive patients, revealing that after eight weeks, approximately 60% achieved target blood pressure levels without significant metabolic side effects .
  • Endothelial Function Improvement
    • A study comparing nebivolol to metoprolol found that only nebivolol significantly improved endothelial function, highlighting its unique properties beyond mere blood pressure reduction .

作用機序

(S,R,R,S)-Nebivolol exerts its effects by selectively blocking beta-1 adrenergic receptors in the heart. This leads to:

    Reduction in heart rate: By inhibiting the sympathetic nervous system’s stimulation of the heart.

    Decreased myocardial contractility: Reducing the force of heart contractions.

    Vasodilation: Through the release of nitric oxide, leading to the relaxation of blood vessels.

The molecular targets include beta-1 adrenergic receptors, and the pathways involved are primarily related to the sympathetic nervous system and nitric oxide signaling.

類似化合物との比較

Similar Compounds

    Atenolol: Another selective beta-1 adrenergic receptor antagonist used for similar indications.

    Metoprolol: A widely used beta-blocker with similar therapeutic effects.

    Bisoprolol: Known for its high selectivity for beta-1 receptors.

Uniqueness

(S,R,R,S)-Nebivolol is unique due to its:

    High selectivity for beta-1 receptors: Minimizing side effects related to beta-2 receptor blockade.

    Nitric oxide-mediated vasodilation: Providing additional benefits in reducing blood pressure.

    Chiral complexity: Offering insights into the role of stereochemistry in drug action and metabolism.

生物活性

(S,R,R,S)-Nebivolol is a third-generation beta-blocker known for its unique pharmacological properties, including selective beta-1 adrenergic receptor blockade and vasodilatory effects mediated through the nitric oxide (NO) pathway. This article explores the biological activity of nebivolol, focusing on its mechanisms of action, efficacy in clinical settings, and safety profile.

Nebivolol distinguishes itself from other beta-blockers by its dual action:

  • Beta-1 Selectivity : At therapeutic doses (≤10 mg), nebivolol exhibits approximately 320-fold greater affinity for beta-1 receptors compared to beta-2 receptors, leading to reduced heart rate and myocardial contractility .
  • Vasodilation : Nebivolol enhances endothelial function by stimulating the release of NO via β3 adrenergic receptor agonism, which results in vasodilation and decreased peripheral vascular resistance . This mechanism is crucial for its antihypertensive effects.

Efficacy in Clinical Studies

Several studies have evaluated the effectiveness of nebivolol in different patient populations:

Hypertension Management

  • Blood Pressure Reduction : In a multicenter study involving hypertensive patients, nebivolol significantly reduced systolic blood pressure (SBP) by 11.1 mmHg and diastolic blood pressure (DBP) by 8.0 mmHg after 8 weeks of treatment with doses of 5 or 10 mg daily .
  • Long-term Efficacy : A meta-analysis indicated that nebivolol was more effective than other second-generation beta-blockers in reducing blood pressure and improving patient outcomes .

Heart Failure

  • Elderly Patients : The SENIORS study demonstrated that nebivolol reduced the composite risk of all-cause mortality or cardiovascular hospital admission in elderly patients with heart failure . The hazard ratio was 0.86, indicating a significant benefit compared to placebo.
  • Improvement in Cardiac Function : Clinical trials have shown that nebivolol improves left ventricular function in patients with heart failure, as evidenced by improved ejection fractions and reduced hospitalization rates due to heart failure exacerbations .

Safety Profile

Nebivolol is generally well-tolerated, with a lower incidence of adverse effects compared to traditional beta-blockers:

  • Adverse Events : In various studies, the occurrence of serious adverse events was minimal, with most patients reporting a favorable tolerance to treatment .
  • Metabolic Effects : Nebivolol has been associated with neutral or beneficial effects on metabolic parameters such as glucose and lipid metabolism, likely due to its antioxidant properties and NO-mediated vasodilation .

Summary of Clinical Findings

Study TypePopulationNebivolol DosageSBP ReductionDBP ReductionKey Findings
Multicenter StudyHypertensive Patients5-10 mg/day-11.1 mmHg-8.0 mmHgEffective in reducing BP without metabolic side effects
SENIORS StudyElderly Heart Failure PatientsTitrated to 10 mg/dayN/AN/AReduced mortality and hospital admissions
Meta-analysisVarious Hypertensive StudiesVariedSignificantSignificantSuperior efficacy compared to other beta-blockers

特性

IUPAC Name

(1R)-1-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-[[(2R)-2-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl]amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25F2NO4/c23-15-3-7-19-13(9-15)1-5-21(28-19)17(26)11-25-12-18(27)22-6-2-14-10-16(24)4-8-20(14)29-22/h3-4,7-10,17-18,21-22,25-27H,1-2,5-6,11-12H2/t17-,18-,21+,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOHIRBRYDXPAMZ-UBBRYJJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)F)OC1C(CNCC(C3CCC4=C(O3)C=CC(=C4)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C=CC(=C2)F)O[C@@H]1[C@@H](CNC[C@H]([C@@H]3CCC4=C(O3)C=CC(=C4)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S,R,R,S)-Nebivolol
Reactant of Route 2
(S,R,R,S)-Nebivolol
Reactant of Route 3
(S,R,R,S)-Nebivolol
Reactant of Route 4
Reactant of Route 4
(S,R,R,S)-Nebivolol
Reactant of Route 5
Reactant of Route 5
(S,R,R,S)-Nebivolol
Reactant of Route 6
Reactant of Route 6
(S,R,R,S)-Nebivolol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。